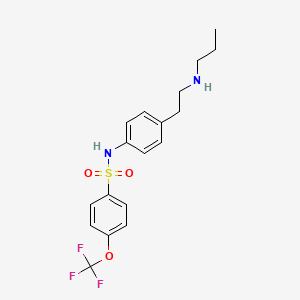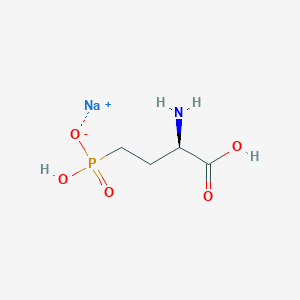![molecular formula C24H35Cl2N3O2 B1139074 N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride CAS No. 149007-54-5](/img/structure/B1139074.png)
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is a synthetic organic compound known for its potent and selective antagonistic properties towards the 5-HT1A receptor. This compound is often used in scientific research to study the effects of serotonin receptor modulation.
Mechanism of Action
Target of Action
WAY-100135 (dihydrochloride) is a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity and activate a separate PLC-β signal pathway .
Mode of Action
WAY-100135 (dihydrochloride) interacts with its target, the 5-HT1A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activity. The IC50 value of WAY-100135 (dihydrochloride) at the rat hippocampal 5-HT1A receptor is 34 nM , indicating a high affinity for this receptor.
Biochemical Pathways
The primary biochemical pathway affected by WAY-100135 (dihydrochloride) is the serotonin (5-HT) pathway. By antagonizing the 5-HT1A receptors, WAY-100135 (dihydrochloride) can modulate the serotonergic system and influence various physiological and neurological processes, including mood, anxiety, sleep, and cognition .
Pharmacokinetics
Factors such as how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence a drug’s performance .
Result of Action
WAY-100135 (dihydrochloride) has been shown to have potential antipsychotic properties . In animal studies, it has been shown to induce a maximum 30% inhibition of raphe neuronal firing and antagonize the inhibition of firing induced by 8-OH-DPAT in anaesthetized rats . It has also been shown to effectively abolish all 5-HT induced behavioral deficits in rats .
Biochemical Analysis
Biochemical Properties
(S)-WAY 100135 dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as an inhibitor of protein kinases, including PKA, PKC, and PKG . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of (S)-WAY 100135 dihydrochloride on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting protein kinases, it can alter the phosphorylation status of proteins, thereby affecting signal transduction pathways .
Molecular Mechanism
The molecular mechanism of action of (S)-WAY 100135 dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to protein kinases, it inhibits their activity, leading to changes in the phosphorylation status of proteins and subsequent alterations in cellular processes .
Metabolic Pathways
(S)-WAY 100135 dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of (S)-WAY 100135 dihydrochloride within cells and tissues are complex processes that involve interactions with transporters or binding proteins
Preparation Methods
The synthesis of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride typically involves several steps:
Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, including tert-butylamine, 2-methoxyphenylpiperazine, and phenylpropanamide.
Protection of Functional Groups: Functional groups are protected to prevent unwanted reactions during the synthesis process.
Substitution Reactions: The key step involves the substitution reaction where the tert-butyl group is introduced to the piperazine ring.
Formation of the Final Product: The final product is formed through a series of purification steps, including crystallization and filtration.
Chemical Reactions Analysis
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, especially in the presence of halogenating agents like thionyl chloride.
Scientific Research Applications
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: The compound is used to investigate the role of 5-HT1A receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of disorders related to serotonin imbalance, such as depression and anxiety.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is unique due to its high selectivity and potency towards the 5-HT1A receptor. Similar compounds include:
WAY-100635: Another potent 5-HT1A receptor antagonist with a similar structure but different pharmacokinetic properties.
NAN-190: A compound with both 5-HT1A receptor antagonistic and partial agonistic properties.
Pindolol: A non-selective beta-blocker with partial agonistic activity at the 5-HT1A receptor
These comparisons highlight the unique selectivity and potency of this compound, making it a valuable tool in scientific research.
Properties
CAS No. |
149007-54-5 |
|---|---|
Molecular Formula |
C24H35Cl2N3O2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m1../s1 |
InChI Key |
VJGZNBYDSDEOED-FAVHNTAZSA-N |
SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |
Synonyms |
(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)







